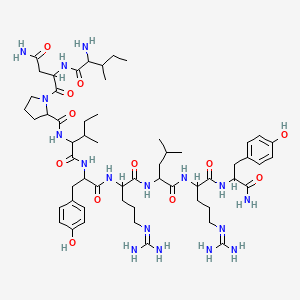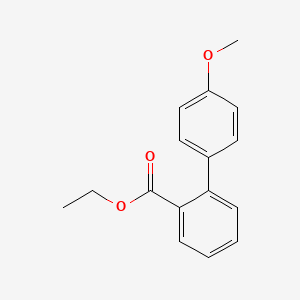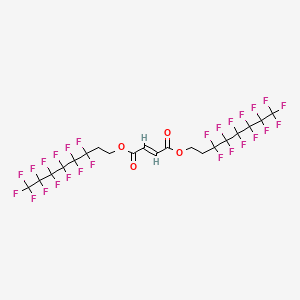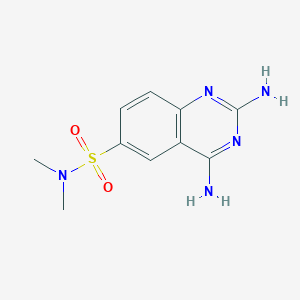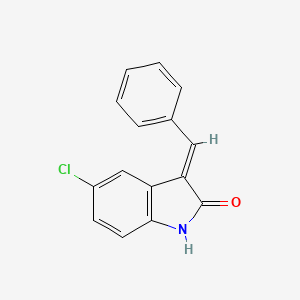
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a synthetic peptide, and its full name is quite lengthy. Let’s break it down:
H: Represents the N-terminal hydrogen atom.
DL-Tyr: D-tyrosine, an enantiomer of the natural amino acid tyrosine.
Gly-Gly: Two glycine residues.
DL-Phe: D-phenylalanine, another enantiomer.
DL-Met: D-methionine.
DL-Lys: D-lysine.
DL-Arg: D-arginine.
OH: Represents the C-terminal hydroxyl group.
- Peptides like this one can have various biological activities and applications.
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH: is a peptide with a complex structure. It consists of a sequence of amino acids, each represented by a single-letter code.
Méthodes De Préparation
Synthetic Routes: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.
Reaction Conditions: Protecting groups are used to prevent unwanted side reactions during synthesis. Coupling reactions (usually using carbodiimides) link the amino acids together.
Industrial Production: Large-scale production involves automated peptide synthesizers and purification techniques.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including
Common Reagents: Reagents like TFA (trifluoroacetic acid) for deprotection, DCC (dicyclohexylcarbodiimide) for coupling, and reducing agents for disulfide bond reduction.
Major Products: Peptides can form dimers, cyclic structures, or linear chains.
Applications De Recherche Scientifique
Chemistry: Used as model compounds for studying peptide chemistry and reactivity.
Biology: Investigated for their interactions with proteins, enzymes, and receptors.
Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).
Industry: Used in drug discovery, diagnostics, and biotechnology.
Mécanisme D'action
- The compound’s effects depend on its specific sequence and interactions.
- It may act as a receptor agonist or antagonist, modulating cellular processes.
- Molecular targets could include enzymes, receptors, or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other synthetic peptides with similar structures, such as
Remember that this compound’s properties and applications can vary based on its specific context and intended use
Propriétés
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWJYWXBGCORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N11O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)

